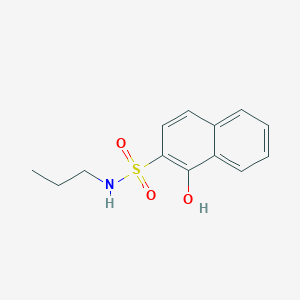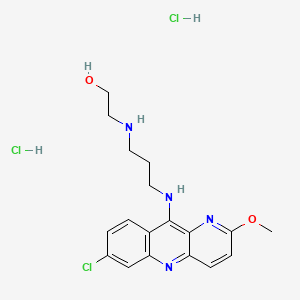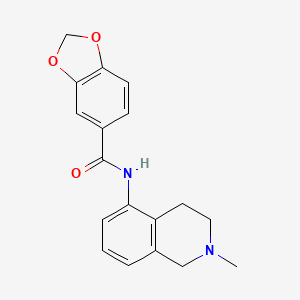
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methylenedioxy group attached to the benzene ring and an isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methylenedioxybenzene: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.
Synthesis of Isoquinoline Derivative: The isoquinoline moiety is synthesized through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the methylenedioxybenzene with the isoquinoline derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the isoquinoline moiety, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methylenedioxybenzylamphetamine: A psychedelic drug with a similar methylenedioxy group.
3,4-Methylenedioxy-N-benzylcathinone: A synthetic cathinone with a methylenedioxy group.
Benzamide: The simplest amide derivative of benzoic acid.
Uniqueness
Benzamide, 3,4-methylenedioxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is unique due to its combination of a methylenedioxy group and an isoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
41957-39-5 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O3/c1-20-8-7-14-13(10-20)3-2-4-15(14)19-18(21)12-5-6-16-17(9-12)23-11-22-16/h2-6,9H,7-8,10-11H2,1H3,(H,19,21) |
Clave InChI |
MLZDZCZGMLISPC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


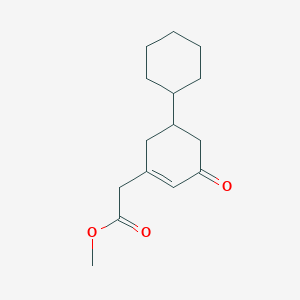

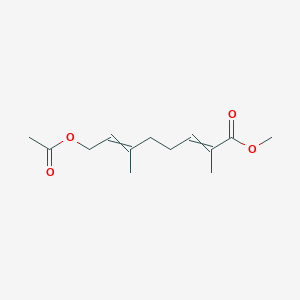


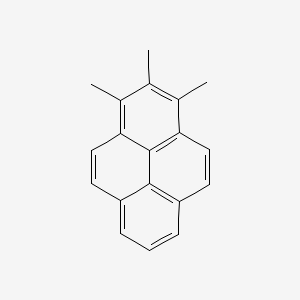
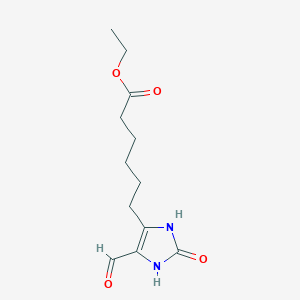
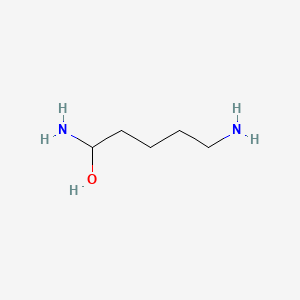
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)

